5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide
Description
5-Chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a synthetic small molecule characterized by a nicotinamide core linked via an ethyl chain to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety. The compound features a chloro-substituted pyridine ring and a hydroxyl group, which may enhance solubility and influence binding interactions.
Properties
IUPAC Name |
5-chloro-6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O3/c16-11-7-9(8-18-14(11)23)13(22)17-5-6-21-15(24)10-3-1-2-4-12(10)19-20-21/h1-4,7-8H,5-6H2,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZXPZINFJPDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CNC(=O)C(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common route starts with the chlorination of 6-hydroxy-nicotinamide, followed by the introduction of the ethyl linkage through a nucleophilic substitution reaction. The triazinone moiety is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amino derivative.
Scientific Research Applications
5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Core Heterocyclic Systems The target compound employs a benzo-triazinone scaffold, which is less common in drug design compared to the triazole (540498-73-5) or quinazolinone (302913-36-6) systems. Triazinones are associated with DNA repair inhibition (e.g., PARP inhibitors), while triazoles are prevalent in antifungal agents . The dihydropyridine core (231935-10-7) is a hallmark of calcium channel blockers, contrasting with the nicotinamide-triazinone hybrid in the target compound, which may target enzymes like NAD+-dependent kinases .
Substituent Effects The chloro and hydroxy groups in the target compound could improve membrane permeability and target binding compared to the bromine-substituted quinazolinone (302913-36-6), which may enhance electrophilic reactivity but reduce solubility. The methylsulfanyl group in 231935-10-7 and the carboxylic acid in 353258-33-0 suggest divergent pharmacokinetic profiles, with the latter likely exhibiting higher polarity than the target compound .
Research Findings and Limitations
- Activity Data Gaps: While structural comparisons are feasible, direct pharmacological data for the target compound and its analogs are unavailable in the provided evidence.
Biological Activity
Overview
5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound featuring a nicotinamide core. It is characterized by several functional groups including a chloro and hydroxy group, and an ethyl linkage to a triazinone moiety. This compound has garnered attention for its biological activity, particularly its role as an inhibitor of D-amino acid oxidase (DAAO), which is significant in the metabolism of D-amino acids like D-serine.
The primary mechanism of action for this compound is its inhibition of DAAO. This inhibition leads to increased levels of D-serine, which plays a critical role in the activation of N-methyl-D-aspartate (NMDA) receptors. Enhanced NMDA receptor activation can have implications for cognitive functions and neuroprotection, suggesting potential therapeutic applications in neurodegenerative diseases and psychiatric disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates metabolic resistance to O-glucuronidation due to the presence of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore. This stability may contribute to its prolonged biological activity and effectiveness as a therapeutic agent.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Study on Antimicrobial Properties
In a study evaluating various compounds including derivatives similar to this compound, it was found that these compounds exhibited antimicrobial activities against mycobacterial, bacterial, and fungal strains. The results indicated that some derivatives showed activity comparable or superior to established antibiotics such as isoniazid and fluconazole .
Neuroprotective Effects
Research into the neuroprotective effects of D-serine elevation through DAAO inhibition has suggested that compounds like this compound could be beneficial in treating conditions such as schizophrenia and Alzheimer’s disease. The modulation of NMDA receptor activity through increased D-serine levels may offer new avenues for therapeutic intervention.
Q & A
Q. What are the optimal reaction conditions for synthesizing 5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide?
The synthesis of structurally analogous compounds (e.g., thiazine derivatives and nicotinamides) requires multi-step reactions with precise control of temperature, solvent polarity, and catalyst selection. For example, polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while temperatures between 60–80°C are typical for amide bond formation . Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps.
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- 1H/13C NMR : Assign signals for the chloro, hydroxy, and triazinone groups by comparing chemical shifts with similar compounds (e.g., δ ~7.5–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., [M+H]+ peak matching calculated mass within 5 ppm error) .
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the triazinone ring) .
Advanced Research Questions
Q. What strategies mitigate low yields during the final coupling step of the nicotinamide and triazinone moieties?
- Activation of Carboxylic Acid : Use HATU or EDCI/HOBt for efficient amide bond formation .
- Solvent Optimization : Switch to dichloromethane or THF to reduce steric hindrance .
- Protection/Deprotection : Temporarily protect the hydroxy group (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions .
Q. How can molecular docking guide the evaluation of this compound’s biological activity?
- Target Selection : Prioritize enzymes with conserved binding pockets for nicotinamide analogs (e.g., PARP or sirtuins) .
- Docking Parameters : Use AutoDock Vina with flexible ligand settings to account for conformational changes in the triazinone ring .
- Validation : Compare predicted binding affinities with in vitro IC50 values from kinase inhibition assays .
Q. What experimental designs address contradictions in reported bioactivity data for similar compounds?
- Standardized Assays : Replicate studies using uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .
- Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding kinetics and cell-based viability assays) .
Methodological Challenges and Solutions
Q. How to purify this compound when traditional column chromatography fails?
- Alternative Techniques : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit differential solubility of the product vs. byproducts .
Q. What computational tools predict the impact of the chloro and hydroxy substituents on reactivity?
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites influenced by the chloro group .
- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate hydroxy group acidity (predicted pKa ~8–10) .
Data Presentation Example
| Parameter | Typical Range | Reference |
|---|---|---|
| Reaction Temperature | 60–80°C | |
| Amide Coupling Yield | 45–70% | |
| Calculated logP | 2.1–2.8 (Moderate lipophilicity) | |
| Predicted Solubility (DMSO) | >50 mM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
